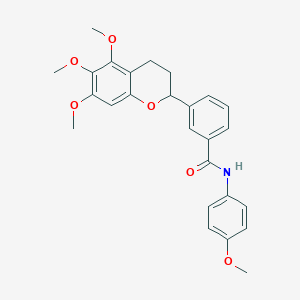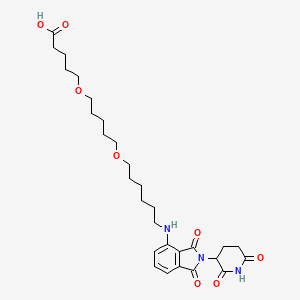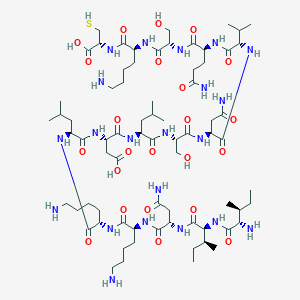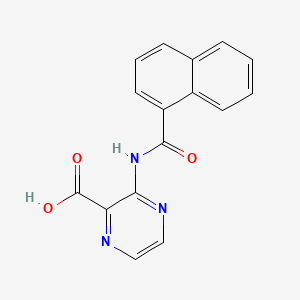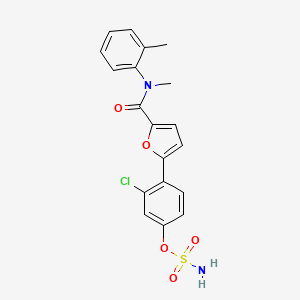
1-Hexanol-d11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanol-d11 is a deuterium-labeled version of 1-Hexanol, a primary alcohol with the chemical formula C6H13DO. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications.
Métodos De Preparación
1-Hexanol-d11 can be synthesized through various methods. One common approach involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium products. The general reaction is as follows :
[ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes . This method is commonly used in industrial settings to produce mixtures of isomeric C6-alcohols.
Análisis De Reacciones Químicas
1-Hexanol-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to hexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions to form esters, ethers, and other derivatives.
Aplicaciones Científicas De Investigación
1-Hexanol-d11 has a wide range of applications in scientific research:
Mecanismo De Acción
1-Hexanol-d11 exerts its effects by uncoupling mitochondrial respiration through a non-protonophoric mechanism. This means it disrupts the mitochondrial membrane potential without directly transporting protons across the membrane . This property makes it useful in studies related to mitochondrial function and energy metabolism.
Comparación Con Compuestos Similares
1-Hexanol-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Hexanol: The non-deuterated version of this compound, commonly used in the perfume industry and as a solvent.
2-Hexanol: An isomer of 1-Hexanol with the hydroxyl group on the second carbon atom.
3-Hexanol: Another isomer with the hydroxyl group on the third carbon atom.
The deuterium labeling in this compound provides unique advantages in research, such as improved stability and distinct spectroscopic properties, making it a valuable tool in various scientific studies.
Propiedades
Fórmula molecular |
C6H14O |
|---|---|
Peso molecular |
113.24 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexan-1-ol |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
ZSIAUFGUXNUGDI-GILSBCIXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO |
SMILES canónico |
CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


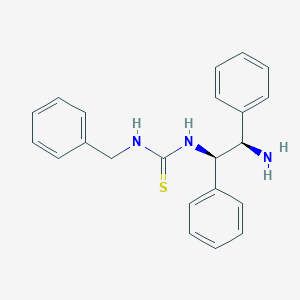
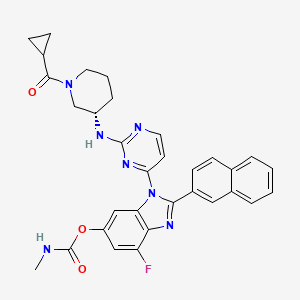

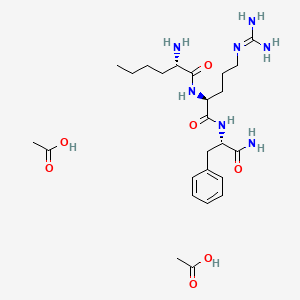
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)

